6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine
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Overview
Description
6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine is a heterocyclic compound that features both imidazole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with an oxirane compound under acidic or basic conditions to form the oxazine ring . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
- 2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Uniqueness
6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine |
InChI |
InChI=1S/C6H9N3O/c7-5-4-9-2-1-3-10-6(9)8-5/h4H,1-3,7H2 |
InChI Key |
IVBJEIFKEDTNNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(N=C2OC1)N |
Origin of Product |
United States |
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